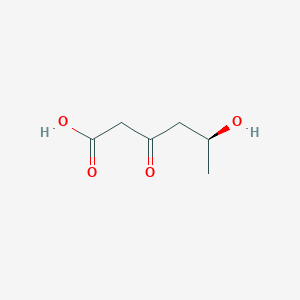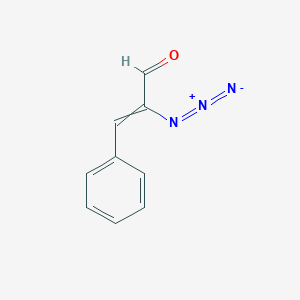![molecular formula C11H18O2Si B12539162 (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one CAS No. 652150-98-6](/img/structure/B12539162.png)
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propargyl alcohol and trimethylsilyl chloride.
Formation of Propargyl Trimethylsilyl Ether: Propargyl alcohol is reacted with trimethylsilyl chloride in the presence of a base like triethylamine to form propargyl trimethylsilyl ether.
Cyclization: The propargyl trimethylsilyl ether undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the oxetane ring.
Isomerization: The final step involves the isomerization of the oxetane to obtain the desired (3R,4R) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols.
科学研究应用
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one involves its interaction with molecular targets through its strained ring structure. This strain can facilitate ring-opening reactions, making it reactive towards various biological and chemical targets. The compound can interact with enzymes, potentially inhibiting or modifying their activity, and can participate in pathways involving nucleophilic or electrophilic attack.
相似化合物的比较
Similar Compounds
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 1-(4-Fluorophenyl)piperazine
Uniqueness
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one is unique due to its specific configuration and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other oxetanes. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
属性
CAS 编号 |
652150-98-6 |
|---|---|
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC 名称 |
(3R,4R)-3-propan-2-yl-4-(2-trimethylsilylethynyl)oxetan-2-one |
InChI |
InChI=1S/C11H18O2Si/c1-8(2)10-9(13-11(10)12)6-7-14(3,4)5/h8-10H,1-5H3/t9-,10+/m0/s1 |
InChI 键 |
RABNKQHIYBHABQ-VHSXEESVSA-N |
手性 SMILES |
CC(C)[C@@H]1[C@@H](OC1=O)C#C[Si](C)(C)C |
规范 SMILES |
CC(C)C1C(OC1=O)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


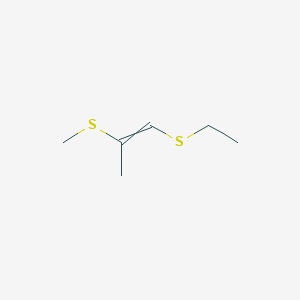


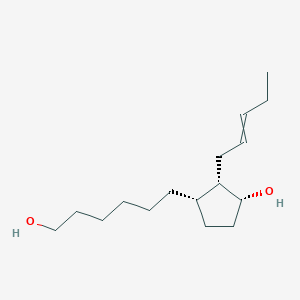
boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

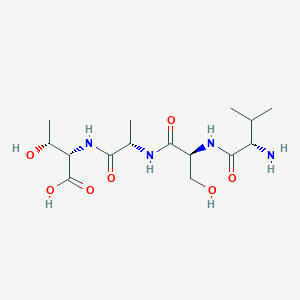
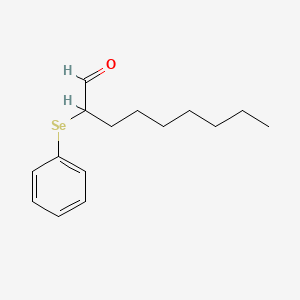
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
